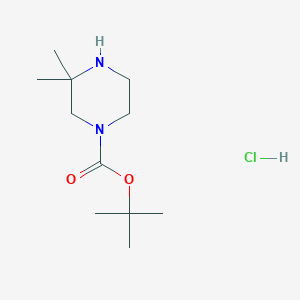
4-Bromo-1-butyl-3-(trifluoromethyl)pyrazole
Overview
Description
“4-Bromo-1-butyl-3-(trifluoromethyl)pyrazole” is a chemical compound that belongs to the class of organic compounds known as phenylpyrazoles . It is a heterocyclic building block that undergoes alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles .
Synthesis Analysis
The synthesis of pyrazoles involves several methods. One method is a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to readily form pyrazoline intermediates under mild conditions . In situ oxidation employing bromine affords a wide variety of pyrazoles .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring bound to a bromo-butyl group and a trifluoromethyl group .
Chemical Reactions Analysis
Pyrazoles undergo various chemical reactions. For instance, 4-Bromopyrazole is reported to react with titanium tetrachloride to afford binary adducts . It also undergoes cyanation in the presence of palladium catalysts .
Scientific Research Applications
Synthesis and Chemical Reactivity
4-Bromo-1-butyl-3-(trifluoromethyl)pyrazole and related compounds have been extensively studied for their synthesis and chemical reactivity. For instance, Lu et al. (2019) demonstrated the copper-catalyzed synthesis of 4-trifluoromethyl pyrazoles, showcasing the potential of similar compounds in organic synthesis (Lu et al., 2019). Additionally, Schlosser et al. (2002) explored the site-selective functionalization of trifluoromethyl-substituted pyrazoles, highlighting their versatile reactivity in organic chemistry (Schlosser et al., 2002).
Tautomerism and Structural Studies
Research by Trofimenko et al. (2007) focused on the tautomerism and structure of 4-bromo substituted 1H-pyrazoles. Their work provided insights into the behavior of these compounds in different states, which is crucial for understanding their chemical properties (Trofimenko et al., 2007).
Catalysis and Cross-Coupling Reactions
Ocansey et al. (2018) investigated the use of pyrazole-containing compounds as ligands in metal complexes, which are pre-catalysts in cross-coupling reactions. This research emphasizes the role of such compounds in facilitating important reactions in organic and medicinal chemistry (Ocansey et al., 2018).
Potential in Organic Light Emitting Diodes (OLEDs)
Huang et al. (2013) explored the use of Pt(II) complexes with pyrazole chelates for OLEDs. The study demonstrated the potential application of these compounds in the development of efficient and mechanoluminescent OLEDs (Huang et al., 2013).
Biological Applications and Synthesis
Research has also been conducted on the synthesis of compounds related to this compound and their biological applications. For example, studies by Martins et al. (2013) and Bondavalli et al. (1988) investigated the synthesis of pyrazole derivatives and their potential pharmacological activities (Martins et al., 2013); (Bondavalli et al., 1988).
Safety and Hazards
Future Directions
The future directions of pyrazoles and their derivatives are promising. They have wide applications in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
Properties
IUPAC Name |
4-bromo-1-butyl-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrF3N2/c1-2-3-4-14-5-6(9)7(13-14)8(10,11)12/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCCJUQHKDUBCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=N1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601234139 | |
| Record name | 1H-Pyrazole, 4-bromo-1-butyl-3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601234139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1437794-58-5 | |
| Record name | 1H-Pyrazole, 4-bromo-1-butyl-3-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1437794-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole, 4-bromo-1-butyl-3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601234139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


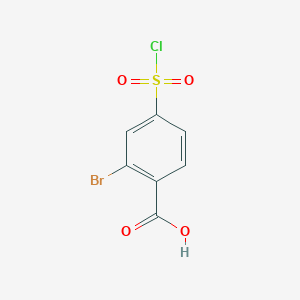


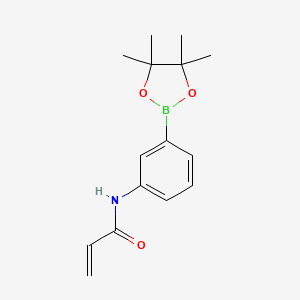


![Tert-butyl 9-oxo-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B1446432.png)

![N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-enoxycarbonyloxypropanoic acid](/img/structure/B1446436.png)
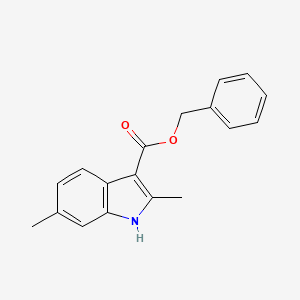
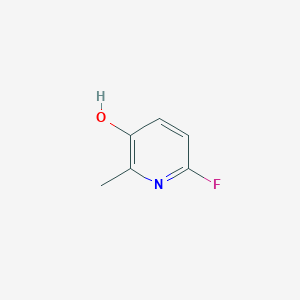
![[2-(3-Bromo-isoxazol-5-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1446442.png)
